molecular formula C14H12N2O4S B1218794 Diformyldapsone CAS No. 6784-25-4

Diformyldapsone

Cat. No.: B1218794
CAS No.: 6784-25-4
M. Wt: 304.32 g/mol
InChI Key: NOWADDNUCMOPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diformyldapsone, also known as 4,4'-Sulfonylbis-formanilide or p,p'-Sulfonylbis(formanilide), is a chemical compound with the CAS Registry Number 6784-25-4. It is a derivative of the pharmaceutical compound Dapsone and is primarily used in research and development as a certified reference standard . This compound plays a critical role in the quality control (QC) and quality assurance (QA) processes during the commercial production of Dapsone and its related formulations . Researchers utilize this compound as a key impurity standard in analytical testing to ensure the identity, purity, and quality of Dapsone Active Pharmaceutical Ingredient (API). It is also essential in the process of Abbreviated New Drug Application (ANDA) filing to regulatory bodies like the FDA, as well as in toxicity studies of respective drug formulations . Studies have shown that of several dapsone derivatives screened for activity against Mycobacterium leprae , the ones that were active, including this compound, were found to be metabolized to or contaminated with the parent compound, Dapsone . The product is provided with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, along with a Certificate of Analysis to support research integrity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-formamidophenyl)sulfonylphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWADDNUCMOPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)C2=CC=C(C=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218079
Record name Diformyl dapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6784-25-4
Record name N,N′-(Sulfonyldi-4,1-phenylene)bis[formamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6784-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diformyl dapsone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diformyldapsone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diformyl dapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFORMYLDAPSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F6OBI8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formylation of Dapsone

The most widely documented method involves the formylation of dapsone (4,4’-diaminodiphenyl sulfone). This two-step process introduces formyl groups to both aromatic amine moieties:

  • Reagents and Conditions :

    • Formylating agents : Formic acid (HCOOH), acetic formic anhydride, or formyl chloride.

    • Catalysts : Acidic or basic conditions, depending on the agent. For example, formic acid may require sulfuric acid as a catalyst, while formyl chloride reacts in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

    • Solvents : Ethanol, dichloromethane, or ethyl acetate.

  • Mechanism :

    • The reaction proceeds via nucleophilic acyl substitution. The amine groups of dapsone attack the electrophilic carbonyl carbon of the formylating agent, forming a tetrahedral intermediate that collapses to release water or HCl.

Example Procedure :

  • Dissolve dapsone (10 mmol) in anhydrous ethyl acetate.

  • Add formic acid (22 mmol) and sulfuric acid (0.5 mmol) as a catalyst.

  • Reflux at 80°C for 6–8 hours.

  • Cool the mixture, precipitate the product, and purify via recrystallization.

Direct Synthesis from Dichlorodiphenyl Sulfone

An alternative route bypasses dapsone by starting with dichlorodiphenyl sulfone (DCPS):

  • Amination :

    • DCPS reacts with ammonia or ammonium chloride under high-temperature conditions to yield dapsone.

  • In Situ Formylation :

    • Subsequent treatment with formic acid or its derivatives directly produces this compound without isolating dapsone.

Advantages :

  • Reduces purification steps.

  • Higher overall yield (reported up to 85–90% in optimized conditions).

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (e.g., dimethylformamide) enhance formylating agent reactivity but may complicate purification.

  • Ethoxydiglycol and dimethyl isosorbide improve solubility of intermediates, as noted in emulsion-based formulations.

Temperature and Time

  • Formylation : Optimal at 80–100°C for 6–12 hours.

  • Over-reaction risks : Prolonged heating leads to hydrolysis or decomposition, necessitating precise control.

Catalysts

  • Sulfuric acid : Accelerates formic acid–mediated reactions but may cause sulfonation side reactions.

  • Pyridine : Neutralizes HCl in formyl chloride reactions, improving yields.

Purification and Characterization

Recrystallization

  • Solvents : Ethanol, ethyl acetate, or methanol/water mixtures.

  • Purity : >98% achieved via multiple recrystallizations.

Chromatographic Methods

  • Silica gel column chromatography : Used for small-scale high-purity batches (e.g., reference standards).

  • Mobile phases : Methanol/chloroform (1:9 to 1:20).

Analytical Confirmation

  • FTIR : Peaks at 1,660 cm⁻¹ (C=O stretch) and 1,320 cm⁻¹ (S=O stretch).

  • NMR :

    • ¹H : δ 8.2 ppm (s, 2H, NHCHO), δ 7.8–7.6 ppm (aromatic protons).

    • ¹³C : δ 162 ppm (C=O), δ 140 ppm (S-linked C).

Comparative Data Table

MethodStarting MaterialReagentsYield (%)Purity (%)Reference
Formylation of DapsoneDapsoneHCOOH, H₂SO₄75–8098
Direct SynthesisDCPSNH₃, HCOOH85–9095
Formyl Chloride RouteDapsoneClCHO, Pyridine70–7597

Industrial and Regulatory Considerations

Scalability

  • Batch processes dominate due to ease of temperature and pH control.

  • Continuous flow systems are under investigation to reduce reaction times.

Regulatory Compliance

  • ICH Guidelines : Require residual solvent analysis (e.g., ethyl acetate ≤5,000 ppm).

  • FDA Submissions : this compound is included in ANDA filings as a degradation product and reference standard.

Emerging Techniques and Research Gaps

Green Chemistry Approaches

  • Ionic liquid catalysts : Explored for solvent-free formylation but lack large-scale validation.

  • Enzymatic methods : Preliminary studies suggest lipases can catalyze amide bond formation.

Stability Challenges

  • Hydrolysis : this compound reverts to dapsone in aqueous media, necessitating anhydrous storage.

  • Photodegradation : Requires UV-protected packaging to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Diformyldapsone can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.

    Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Dicarboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diformyldapsone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diformyldapsone is likely similar to that of dapsone, given its structural similarity. Dapsone exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria, thereby preventing bacterial growth. This is achieved through competition with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase. Additionally, dapsone has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of reactive oxygen species and reduce the activity of inflammatory cells.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Pharmacodynamic Comparisons

Table 1: Structural and Activity Comparison of Sulfone Derivatives

Compound Substituents (R₁, R₂) Molecular Weight (g/mol) IC₅₀ (μM)* Clinical Use
Diformyldapsone -NHCOH, -NHCOH 304.32 3.47† Malaria (combination therapy)
Dapsone -NH₂, -NH₂ 248.30 102.3‡ Leprosy, dermatitis herpetiformis
Difluorodinitrophenylsulfone -F, -NO₂ 946.4 2.45† Experimental inhibitor
Sulfadoxine -NH₂, -SO₂NH-pyrimidinyl 310.33 0.5–5.0 Malaria (with pyrimethamine)

IC₅₀ values represent inhibitory concentrations against *P. carinii dihydropteroate synthetase (DHPS) .
†Calculated from -log IC₅₀ values in . Lower IC₅₀ indicates higher potency.
‡Dapsone’s higher IC₅₀ reflects reduced DHPS inhibition compared to this compound .

Key Structural Insights :

  • This compound vs.
Functional Efficacy in Malaria Treatment

Table 2: Clinical Efficacy of Sulfone-Pyrimethamine Combinations

Regimen Parasite Clearance Rate (%) Resistance Profile Study Population
This compound-Py (DFD-Py) 85–90 (falciparum) Effective in chloroquine-resistant regions Thai villagers
Sulfadoxine-Py (SP) 90–95 (falciparum) Widespread resistance Global
Dapsone-Py 70–75 (vivax) Limited data Experimental

Functional Insights :

  • DFD-Py demonstrates comparable efficacy to SP but with a narrower resistance profile, likely due to less historical usage .
  • Dapsone alone shows lower antimalarial activity, underscoring the importance of this compound’s structural modifications .

Biological Activity

Diformyldapsone (DFD) is a derivative of dapsone, a sulfone antibiotic primarily used in the treatment of leprosy and dermatitis herpetiformis. DFD has gained attention for its potential biological activities, particularly in the context of malaria suppression and other therapeutic applications. This article reviews the biological activity of DFD, highlighting relevant research findings, case studies, and data tables.

Overview of this compound

This compound is synthesized from dapsone and exhibits a modified pharmacological profile. It has been studied for its efficacy in chemosuppression against malaria, particularly in regions where chloroquine resistance is prevalent. The compound's mechanism involves inhibition of folate synthesis in Plasmodium species, which are responsible for malaria.

1. Chemosuppressive Efficacy Against Malaria

A significant study conducted in Thailand assessed the efficacy of DFD in combination with pyrimethamine (Py) for suppressing both Plasmodium falciparum and Plasmodium vivax parasitemias. The study involved 659 Thai villagers randomized into five treatment groups:

Treatment GroupEfficacy Against P. falciparumEfficacy Against P. vivax
DFD-Py>4-fold reduction~3-fold reduction
DDS-PyComparable to DFD-PyComparable to DFD-Py
DFD aloneModerately effectiveNot specified
Py aloneNo significant differenceNo significant difference
PlaceboBaselineBaseline

The results indicated that the combination of DFD-Py was effective in reducing parasitemia levels significantly, although it was not superior to the dapsone-pyrimethamine combination for P. falciparum suppression .

Case Study: Malaria Control in Thailand

In a field trial involving 593 participants over 26 weeks, the combination therapy using DFD demonstrated significant reductions in malaria parasitemia. Participants receiving DFD-Py experienced fewer adverse effects compared to those on other regimens, suggesting a favorable safety profile .

This study highlights the potential of DFD as a viable option for malaria control, particularly in regions with drug-resistant strains.

This compound's primary mechanism involves inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in parasites. This action disrupts nucleic acid synthesis and ultimately leads to parasite death. The compound's pharmacokinetics allow for sustained levels in the bloodstream, enhancing its efficacy against parasitic infections.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing diformyldapsone (DFD), and how can impurities be minimized during synthesis?

  • Methodological Answer : DFD synthesis typically involves formylation of dapsone (4,4'-diaminodiphenyl sulfone) using formic acid or acetic-formic anhydride under controlled conditions. To minimize impurities, researchers should employ high-performance liquid chromatography (HPLC) for purity assessment and optimize reaction parameters (e.g., temperature, stoichiometry) via factorial design experiments. Spectroscopic techniques (NMR, IR) are critical for structural confirmation .

Q. How should researchers design in vitro assays to evaluate DFD’s antimalarial efficacy while controlling for cytotoxicity?

  • Methodological Answer : Use standardized Plasmodium falciparum cultures (e.g., chloroquine-resistant strains) with synchronized parasite stages. Assess IC50 values via fluorescence-based assays (e.g., SYBR Green I). Concurrently, perform cytotoxicity assays on human erythrocytes or hepatic cell lines (e.g., HepG2) to differentiate parasiticidal activity from host cell damage. Normalize results against dapsone and control compounds to establish comparative efficacy .

Q. What are the critical pharmacokinetic parameters to assess in preliminary DFD toxicity studies?

  • Methodological Answer : Focus on bioavailability, half-life, and metabolite profiling using LC-MS/MS. Monitor hematological parameters (e.g., hemoglobin, reticulocyte count) in animal models to detect early signs of hemolytic toxicity. Dose-ranging studies in rodents (short-term) and non-human primates (long-term) are recommended to identify thresholds for adverse effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for DFD against drug-resistant malaria?

  • Methodological Answer : Discrepancies may arise due to host metabolism, protein binding, or parasite heterogeneity. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution in human tissues. Validate with ex vivo assays using infected erythrocytes from clinical isolates. Cross-reference in vitro IC50 with in vivo parasitemia reduction rates in murine models, adjusting for immune system interactions .

Q. What experimental strategies can elucidate the molecular mechanism of DFD-induced hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals?

  • Methodological Answer : Conduct redox profiling in G6PD-deficient erythrocytes using flow cytometry to measure reactive oxygen species (ROS) and glutathione depletion. Compare with wild-type cells exposed to DFD and its metabolites (e.g., hydroxylamine derivatives). Employ genetic knock-in models or CRISPR-edited cell lines to isolate G6PD’s role in toxicity pathways .

Q. How should longitudinal studies be designed to assess DFD’s potential for inducing antimicrobial resistance in Plasmodium populations?

  • Methodological Answer : Use continuous in vitro pressure assays with sub-therapeutic DFD concentrations over 6–12 months. Perform whole-genome sequencing of resistant parasites to identify mutations in putative targets (e.g., dihydrofolate reductase). Validate findings in vivo using humanized mouse models and clinical isolates from DFD-treated patients .

Q. What statistical approaches are optimal for analyzing synergistic effects between DFD and partner drugs (e.g., chloroquine) in combination therapy trials?

  • Methodological Answer : Apply the Bliss independence model or Chou-Talalay combination index (CI) to quantify synergy. Use fractional inhibitory concentration (FIC) assays and dose-response matrix designs. For clinical data, Bayesian hierarchical models can account for inter-patient variability and covariates like parasite load and immune status .

Methodological Considerations for Data Analysis

Q. How can researchers address variability in DFD metabolite quantification across different analytical platforms?

  • Methodological Answer : Standardize metabolite extraction protocols (e.g., solid-phase extraction) and validate using certified reference materials. Cross-calibrate LC-MS/MS systems with internal standards (e.g., deuterated DFD). Perform inter-laboratory reproducibility studies and report coefficients of variation (CV) for critical metabolites .

Q. What frameworks are recommended for integrating multi-omics data (e.g., proteomics, metabolomics) to study DFD’s mode of action?

  • Methodological Answer : Use systems biology tools like weighted gene co-expression network analysis (WGCNA) or pathway enrichment analysis (KEGG, Reactome). Combine with machine learning (e.g., random forests) to prioritize candidate pathways. Public repositories like MetaboLights or PRIDE should be leveraged for data sharing and validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diformyldapsone
Reactant of Route 2
Reactant of Route 2
Diformyldapsone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.